molecular formula C19H18N4O B12203951 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B12203951
M. Wt: 318.4 g/mol
InChI Key: LPOPBMHKVIEQIV-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo-pyrido-pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique structural features, which confer specific biological activities that are not observed in other similar compounds. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapy .

Biological Activity

2-Methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique molecular structure, characterized by a fused pyrazole and pyrimidine ring system, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C19H18N4OC_{19}H_{18}N_{4}O, with a molecular weight of 318.4 g/mol. The structural features include:

  • Methyl group at position 2
  • Phenyl group at position 3
  • Propyl group at position 7

These substituents are critical for the compound's interaction with biological targets and its overall pharmacological profile.

Biological Activities

Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : This compound has shown potential as an anticancer agent by selectively inhibiting certain protein targets involved in cancer cell proliferation. Its structural modifications enhance its efficacy compared to other derivatives in the same class .
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against HIV and other viruses. The mechanism appears to involve interference with viral replication pathways .
  • Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including HMG-CoA reductase and COX-2, which are significant targets in the treatment of hyperlipidemia and inflammation respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific arrangement of substituents:

CompoundStructural FeaturesBiological Activity
2-Methylpyrazolo[1,5-a]pyrimidin-6-oneLacks phenyl and propyl substituentsAnticancer properties
3-Phenyl-pyrazolo[1,5-a]pyrimidin-4-oneSimilar core structure but different substitutionsSelective protein inhibition
7-Ethylpyrazolo[1,5-a]pyridinoneEthyl instead of propyl; different ring fusionPotential neuroprotective effects

The presence of the methyl and propyl groups enhances lipophilicity and may improve bioavailability while maintaining lower toxicity profiles compared to other derivatives.

Synthesis Methods

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Microwave-assisted synthesis techniques have been particularly effective in reducing reaction times and increasing yields. The general synthetic route involves:

  • Preparation of Pyrazole Derivatives : Starting from 3-amino-pyrazoles and reacting them with various electrophiles.
  • Formation of the Pyrimidine Ring : Utilizing cyclocondensation reactions with biselectrophilic compounds.

These methods allow for versatile modifications at various positions on the pyrazolo-pyrimidine scaffold, facilitating the exploration of new derivatives with enhanced activities .

Case Studies

Several studies have reported on the biological evaluation of related compounds within the pyrazolo-pyrimidine family:

  • A study highlighted that modifications at position C2 significantly influenced anti-HIV activity, indicating that similar strategies could be applied to optimize this compound for antiviral applications .
  • Another investigation focused on its anticancer effects demonstrated that derivatives with specific substitutions exhibited potent cytotoxicity against various cancer cell lines while maintaining selectivity towards normal cells .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-methyl-5-phenyl-11-propyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H18N4O/c1-3-10-22-11-9-16-15(19(22)24)12-20-18-17(13(2)21-23(16)18)14-7-5-4-6-8-14/h4-9,11-12H,3,10H2,1-2H3

InChI Key

LPOPBMHKVIEQIV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)C)C4=CC=CC=C4

Origin of Product

United States

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